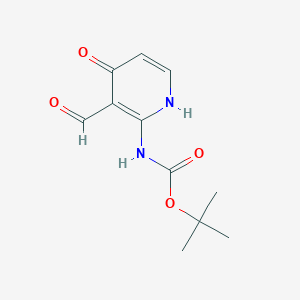

tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-formyl-4-oxo-1H-pyridin-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-9-7(6-14)8(15)4-5-12-9/h4-6H,1-3H3,(H2,12,13,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAGXVGSXEVOWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C(=O)C=CN1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-pyridinecarboxaldehyde and tert-butyl carbamate.

Reaction Conditions: The reaction is carried out under mild conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: While specific industrial production methods for tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The formyl group in tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate can undergo oxidation to form the corresponding carboxylic acid.

Reduction: The formyl group can also be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The hydroxyl group at the 4-position can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.

Major Products:

Oxidation: 3-carboxy-4-hydroxypyridin-2-yl carbamate.

Reduction: 3-hydroxymethyl-4-hydroxypyridin-2-yl carbamate.

Substitution: Various esters or ethers depending on the substituents used.

Scientific Research Applications

Chemistry:

Intermediate: tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

Enzyme Inhibition:

Medicine:

Drug Development: This compound is explored for its potential therapeutic properties, including its role as a scaffold for designing new drugs.

Industry:

Chemical Synthesis: It is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl and hydroxyl groups play a crucial role in binding to the active sites of enzymes, thereby inhibiting their activity. The carbamate moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate and related pyridine derivatives:

Key Observations :

For example, the 3-formyl substituent in the target compound may enhance intramolecular hydrogen bonding with the 4-hydroxyl group, influencing solubility and stability .

Functional Group Synergy : The coexistence of a hydroxyl and formyl group in the target compound distinguishes it from analogs like tert-Butyl (3-formyl-4-methylpyridin-2-yl)carbamate (methyl instead of hydroxyl). This difference could alter metabolic pathways or binding affinity in biological systems .

Electrophilicity : Compounds with formyl groups (e.g., entries 2–5) are more electrophilic than those with chloro or methyl substituents, making them reactive toward nucleophiles like amines or hydrazines in condensation reactions .

Biological Activity

tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate is an organic compound with notable biological activities, particularly in the field of cancer treatment and neurodegenerative diseases. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by various research findings and case studies.

- Molecular Formula : C11H14N2O4

- Molecular Weight : 286.24 g/mol

- Appearance : White to off-white solid

- Solubility : Soluble in methanol, ethanol, and dimethyl sulfoxide

- Melting Point : 174–176°C

Synthesis

The synthesis of tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate typically involves a multi-step process including:

- Formation of the pyridine ring using appropriate reagents.

- Introduction of the formyl group through oxidation reactions.

- Carbamate formation via reaction with isocyanates or carbamates.

This process requires careful optimization to ensure high yield and purity.

Anticancer Properties

Research has indicated that tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate exhibits significant anticancer activity. It is believed to function through the inhibition of specific enzymes involved in cancer cell proliferation.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammatory pathways associated with cancer progression.

- Mechanism of Action : Studies suggest that it may induce apoptosis in cancer cells by activating caspase pathways and modulating cellular signaling pathways.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects, particularly in the context of Alzheimer's disease.

- Inhibition of Amyloid Aggregation : The compound has demonstrated the ability to inhibit the aggregation of amyloid-beta peptides, which are critical in Alzheimer's pathology. In vitro studies showed an 85% inhibition of aggregation at a concentration of 100 μM .

- Cellular Protection : The compound exhibited protective effects on astrocytes against amyloid-beta-induced toxicity, reducing levels of TNF-α and free radicals .

Case Study 1: Cancer Treatment

A study conducted at the University of California, San Diego, highlighted the efficacy of tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate in various cancer cell lines. The compound was found to significantly reduce cell viability in breast and prostate cancer models, suggesting its potential as a lead compound for drug development.

Case Study 2: Alzheimer's Disease Model

In a model simulating Alzheimer's disease using scopolamine-treated rats, tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate was administered to assess its neuroprotective effects. Results indicated a reduction in amyloid-beta levels and improved cognitive function compared to untreated controls, although further studies are needed to confirm these findings .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Tert-butyl carbamate | Used as a protecting group for amines | Lacks hydroxypyridine structure |

| Tert-butyl 3-formylphenylcarbamate | Similar structure but lacks hydroxyl group | Limited functionalization options |

| Tert-butyl N-(4-hydroxypyridin-2-yl)methylcarbamate | Contains a hydroxypyridine moiety | Different substitution pattern on the pyridine ring |

| Tert-butyl N-(2-formylpyridin-3-yl)carbamate | Contains formyl and pyridine moieties | Different positioning of formyl group |

This table illustrates the unique features of tert-butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate compared to structurally related compounds.

Q & A

Basic: What experimental design considerations are critical for synthesizing tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate under anhydrous conditions?

Answer:

- Reaction Environment : Use inert gas (N₂ or Ar) to maintain anhydrous conditions, as moisture can hydrolyze the carbamate group. Solvents like dry THF or DCM are recommended .

- Catalyst Selection : For formylation, consider Vilsmeier-Haack conditions (POCl₃/DMF) or transition-metal-mediated protocols, ensuring compatibility with the hydroxyl group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) effectively separates byproducts. Monitor reaction progress via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) .

Advanced: How can computational modeling predict the reactivity of the formyl group in this compound?

Answer:

- DFT Calculations : Use density functional theory (B3LYP/6-31G*) to model electrophilic reactivity at the formyl group. Predict susceptibility to nucleophilic attack (e.g., in Schiff base formation) by analyzing frontier molecular orbitals (HOMO/LUMO gaps) .

- MD Simulations : Study solvent effects (e.g., DMSO vs. water) on conformational stability. The hydroxyl group may form intramolecular hydrogen bonds with the formyl oxygen, reducing solvation-driven reactivity .

Basic: Which spectroscopic techniques are optimal for characterizing tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate?

Answer:

- NMR :

- ¹H NMR : Expect signals at δ 9.8–10.2 ppm (formyl proton), δ 8.2–8.5 ppm (pyridinone protons), and δ 1.4 ppm (tert-butyl group) .

- ¹³C NMR : Carbamate carbonyl appears at δ 155–160 ppm; formyl carbon at δ 190–195 ppm .

- IR : Stretch at ~1680–1700 cm⁻¹ (C=O of carbamate) and ~1650 cm⁻¹ (formyl C=O) .

- X-ray Crystallography : Use SHELX suite for structure refinement. Key metrics: R-factor <5%, bond length accuracy ±0.02 Å .

Advanced: How can contradictions in NMR data for similar carbamate derivatives be resolved?

Answer:

- Dynamic Effects : Tautomerism (e.g., keto-enol) or rotameric equilibria may cause splitting. Use variable-temperature NMR (VT-NMR) to freeze conformational changes .

- Solvent Polarity : Polar solvents (DMSO-d₆) stabilize intramolecular H-bonding, simplifying splitting patterns. Compare with CDCl₃ data to identify solvent-dependent shifts .

- 2D NMR : HSQC and HMBC correlations clarify ambiguous assignments (e.g., distinguishing pyridinone C3 vs. C5 carbons) .

Basic: What safety protocols are recommended when handling tert-Butyl (3-formyl-4-hydroxypyridin-2-yl)carbamate?

Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis to minimize inhalation .

- First Aid : For skin contact, rinse immediately with water (15 min). Eye exposure requires irrigation with saline solution .

- Storage : Keep in airtight containers at 2–8°C, away from strong oxidizers (e.g., HNO₃) to prevent decomposition .

Advanced: What strategies optimize regioselective functionalization of the pyridinone ring?

Answer:

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBSCl to direct electrophilic substitution to C5. Deprotect with TBAF post-reaction .

- Metal-Mediated Coupling : Use Pd-catalyzed Suzuki-Miyaura coupling at C5 (activated by the electron-withdrawing carbamate). Optimize ligand (e.g., SPhos) for cross-coupling efficiency .

Basic: How is the stability of this compound assessed under varying pH conditions?

Answer:

- pH Stability Studies :

- Acidic (pH <3) : Monitor carbamate hydrolysis via HPLC (retention time shift from 12.3 to 9.1 min).

- Neutral (pH 7) : Stable for >48 hrs in buffer.

- Basic (pH >10) : Rapid degradation of the formyl group; use UV-Vis (λ=270 nm) to track degradation kinetics .

Advanced: How does the compound’s crystallinity impact its application in solid-state chemistry?

Answer:

- Crystal Packing : Hydrogen bonding between hydroxyl and carbamate groups enhances lattice stability (d=2.8 Å). Use Mercury software to analyze packing motifs .

- Polymorphism Screening : Conduct slurry experiments in ethanol/water mixtures. Identify thermodynamically stable forms via DSC (melting point >180°C) .

Basic: What analytical methods validate the purity of this compound post-synthesis?

Answer:

- HPLC : C18 column (5 µm, 4.6×250 mm), mobile phase: 60:40 MeCN/H₂O (0.1% TFA). Purity >98% confirmed by peak integration .

- Elemental Analysis : Theoretical C: 58.3%, H: 6.1%, N: 9.7%. Deviation >0.3% indicates impurities .

Advanced: What role does this compound play in designing enzyme inhibitors?

Answer:

- Protease Inhibition : The formyl group acts as a warhead, forming covalent bonds with catalytic serine residues (e.g., in β-secretase). Kinetic studies (IC₅₀) validate inhibition potency .

- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites. Optimize substituents at C3/C5 for enhanced affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.